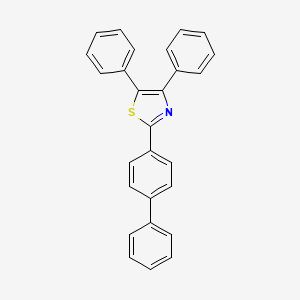

![molecular formula C16H18N4O4S2 B2818124 N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide CAS No. 868972-74-1](/img/structure/B2818124.png)

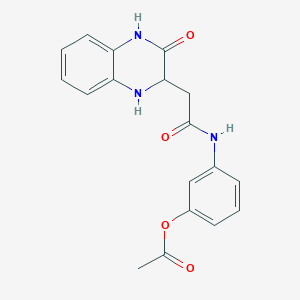

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

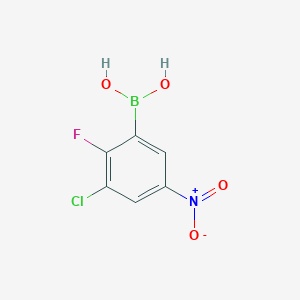

The compound “N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxin-6-ylamino moiety, which is a common fragment in many biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 has been used to yield 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide . This compound was further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various spectral techniques such as IR, 1H NMR, and EIMS . A significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed .Chemical Reactions Analysis

The synthesized derivatives of similar compounds have been screened for antibacterial potential and inhibitory activity against lipoxygenase enzyme . They exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, N-substituted- (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides were found to be brown powders with a melting point of 56°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Complex Formation

Compounds with thiadiazole cores have been synthesized and characterized, leading to the formation of nickel and palladium complexes. These studies demonstrate the compound's ability to engage in complex chemical reactions and form new bonds, showcasing their potential in material science and coordination chemistry (Adhami et al., 2012).

Antimicrobial and Antifungal Applications

Derivatives of thiadiazoles have been explored for their antimicrobial and antifungal activities, with some compounds showing sensitivity to both Gram-positive and Gram-negative bacteria as well as antifungal action against Candida albicans. This suggests their potential use in developing new antimicrobial agents (Sych et al., 2019).

Anticancer Properties

The pharmacophore hybridization approach has been employed to design drug-like small molecules with anticancer properties, incorporating thiadiazole among other moieties. Such research indicates the role of these compounds in the development of cancer therapeutics (Yushyn et al., 2022).

Anti-inflammatory Agents

Thiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, identifying compounds with significant potential in treating inflammatory conditions (Kumar, 2022).

Enzyme Inhibition

Acridine-acetazolamide conjugates, involving thiadiazole structures, have been synthesized and tested as inhibitors of carbonic anhydrases, demonstrating the potential of such compounds in biochemical and pharmacological applications, particularly in modulating enzyme activity (Ulus et al., 2016).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S2/c1-9(2)14(22)18-15-19-20-16(26-15)25-8-13(21)17-10-3-4-11-12(7-10)24-6-5-23-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,21)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBDJVZWOWMTEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclohexyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2818047.png)

![1-[3-Chloro-5-(methylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B2818052.png)

![Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate](/img/structure/B2818055.png)

![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-ethyl-2-phenylpyrimidin-4(3H)-one](/img/structure/B2818057.png)